2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

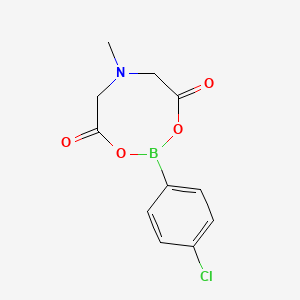

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate derivative characterized by a dioxazaborocane core substituted with a 4-chlorophenyl group and a methyl moiety. MIDA boronates are widely utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their stability and controlled release of boronic acids under mild conditions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BClNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNGOMKOQANLLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 4-chlorophenylboronic acid with a suitable diol and an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boron-containing ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.

Substitution: The 4-chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Simpler boron compounds.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex boron-containing compounds. Its stable structure allows for various chemical modifications that can lead to the development of novel materials.

Biology

- Boron Neutron Capture Therapy (BNCT) : Research indicates potential applications in BNCT for cancer treatment. The compound may act as a boron delivery agent, targeting tumor cells and enhancing the efficacy of radiation therapy .

Medicine

- Antimicrobial and Anticancer Properties : Studies have shown that this compound exhibits significant antimicrobial and anticancer activities. It can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and the induction of reactive oxygen species (ROS).

Industry

- Advanced Materials and Catalysts : The compound is utilized in the development of advanced materials and catalysts due to its unique chemical properties. It plays a role in various industrial applications where boron compounds are beneficial.

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of boron-containing compounds similar to this one demonstrated significant cytotoxic effects against breast cancer cell lines. The research indicated that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Case Study 2: HSP90 Inhibition

Research has also highlighted the potential of this compound as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone involved in stabilizing proteins associated with cancer progression. Inhibition of HSP90 can lead to reduced tumor growth and improved therapeutic outcomes.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with biological molecules through its boron atom. The boron atom can form stable complexes with biomolecules, such as enzymes and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to deliver boron to specific targets makes it a promising candidate for BNCT.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-bromophenyl derivative (311.92 g/mol) offers enhanced leaving-group capacity in cross-coupling reactions due to bromine’s polarizability . Collision cross-section (CCS) data for the 4-fluorophenyl derivative ([M+H]+ CCS = 154.3 Ų) suggest compact molecular packing, which may influence solubility and chromatographic behavior .

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxyphenyl derivative (263.05 g/mol) demonstrates improved stability in inert atmospheres due to electron-donating effects, making it suitable for long-term storage .

- Nitro-containing analogs (e.g., , % yield) show high synthetic efficiency and bioactivity, highlighting the role of electron-withdrawing groups in enhancing anticancer potency .

Synthetic Yields :

- Derivatives with complex substituents (e.g., 3,5-dimethylisoxazol-4-yl) exhibit lower yields (11-21%), likely due to steric hindrance during cyclization . Optimized protocols (e.g., toluene/DMSO solvent systems) improve yields for bulky analogs (e.g., 89% for nitrobenzimidazole derivatives) .

Spectral and Analytical Comparisons

- NMR Trends: Aromatic Protons: The 2-(2-hydroxyphenyl) derivative () shows a downfield-shifted phenolic proton at δ 9.58 ppm, absent in the chloro analog. Aromatic protons in the 4-chlorophenyl derivative are expected near δ 7.3–7.5 ppm (cf. 4-fluorophenyl: δ 7.38 ppm ). Methyl Groups: The methyl resonance at δ 2.63 ppm () is consistent across MIDA boronates, confirming structural integrity.

Mass Spectrometry :

- The 4-fluorophenyl derivative’s [M+H]+ experimental mass (250.0895) aligns closely with theoretical values (error < 3 ppm), demonstrating high purity .

Biological Activity

2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known by its CAS number 1257651-06-1, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, presenting data from various studies, case evaluations, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11BClNO4, with a molecular weight of 267.48 g/mol. The compound features a dioxazaborocane ring structure that is significant for its reactivity and biological interactions.

Structural Formula

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11BClNO4 |

| Molecular Weight | 267.48 g/mol |

| CAS Number | 1257651-06-1 |

| IUPAC Name | This compound |

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains. Its ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial effects.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics. The study utilized disk diffusion methods to measure inhibition zones.

In Vitro and In Vivo Studies

In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated IC50 values in the low micromolar range, suggesting potent activity.

In vivo studies further confirmed these findings with significant tumor regression observed in treated animal models compared to controls.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how do they influence experimental design?

- Methodological Answer : Characterize the compound using NMR (¹H, ¹³C, and ¹¹B), FT-IR, and X-ray crystallography to confirm its boron-oxygen heterocyclic structure and substituent positions. Determine solubility in polar/nonpolar solvents (e.g., DMSO, chloroform) to guide reaction medium selection. Assess thermal stability via TGA-DSC to define safe handling temperatures during synthesis .

Q. How can researchers safely handle and store this compound to avoid degradation or hazards during initial experiments?

- Methodological Answer : Store in airtight, corrosion-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the boron-oxygen bonds. Use moisture-free environments (e.g., gloveboxes) and maintain temperatures below 50°C to avoid thermal decomposition. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles due to potential irritancy .

Q. What are the standard synthetic routes for this compound, and what analytical methods validate purity?

- Methodological Answer : Synthesize via cyclocondensation of 4-chlorophenyl boronic acid with methyl-substituted diols under acidic catalysis. Monitor reaction progress via HPLC with UV detection (λ = 254 nm). Validate purity using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N), ensuring deviations <0.3% .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, COMSOL Multiphysics) predict reactivity or optimize synthesis conditions for this compound?

- Methodological Answer : Use density functional theory (DFT) to model boron-oxygen bond dissociation energies and identify reactive sites. Simulate reaction kinetics in COMSOL Multiphysics to optimize parameters like temperature, pressure, and catalyst loading. Validate predictions with bench-scale experiments under controlled conditions .

Q. What experimental strategies resolve contradictions in stability data under varying environmental conditions (e.g., humidity, light)?

- Methodological Answer : Conduct accelerated stability studies:

- Humidity : Expose samples to 75% RH (desiccator with saturated NaCl) and analyze degradation via LC-MS.

- Light : Use UV/Vis irradiation chambers (ICH Q1B guidelines) to assess photolytic pathways.

Compare results with DFT-predicted degradation pathways to identify dominant mechanisms .

Q. How does the boron-containing heterocycle influence catalytic or material science applications, and what mechanistic studies are required?

- Methodological Answer : Investigate Lewis acidity via pyridine FT-IR titration (B←N adduct formation). Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides. Use in situ NMR or EXAFS to track boron coordination changes during catalysis .

Q. What interdisciplinary approaches (e.g., environmental chemistry, combustion engineering) could expand this compound’s research scope?

- Methodological Answer :

- Environmental Fate : Study hydrolysis kinetics in aquatic systems (pH 4–9) using EPA OPPTS guidelines.

- Combustion : Analyze thermal decomposition products via GC-MS in a controlled combustion chamber (ASTM E681), focusing on chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.